Daldinone A
Overview
Description
Daldinone A is a naturally occurring compound isolated from the endophytic fungus Annulohypoxylon sp., which is derived from the Mangrove plant Rhizophora racemosa . This compound belongs to the class of benzo[j]fluoranthene metabolites and has garnered significant interest due to its unique chemical structure and potential biological activities .
Mechanism of Action
Action Environment
Environmental factors play a crucial role in Daldinone A’s efficacy and stability:
References:
- Liu, Y., Stuhldreier, F., Kurt ́an, T., M ́andi, A., Arumugam, S., Lin, W., … & Proksch, P. (2017). Daldinone derivatives from the mangrove-derived endophytic fungus Annulohypoxylon sp. RSC Advances, 7(10), 5381-5390. DOI: 10.1039/c6ra27306h
- Daletos, G., & Proksch, P. (2017). Daldinone derivatives from the mangrove-derived endophytic fungus Annulohypoxylon sp. RSC Advances, 7(10), 5381-5390. DOI: 10.1039/c6ra27306h
Biochemical Analysis
Biochemical Properties
Daldinone A interacts with various biomolecules in biochemical reactions. It has been found to exhibit strong to moderate cytotoxicity against Ramos and Jurkat J16 cells
Cellular Effects
This compound influences cell function by inducing apoptotic cell death . It has been observed to block autophagy, a potential pro-survival pathway for cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves the induction of intrinsic apoptosis . This process is characterized by changes in the permeability of the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, which are enzymes that play essential roles in programmed cell death.
Temporal Effects in Laboratory Settings
It has been observed that feeding experiments with 1,8-dihydroxynaphthalene (DHN) led to an enhanced accumulation of daldinone B , suggesting that the effects of this compound may change over time.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Daldinone A involves the extraction of the endophytic fungus Annulohypoxylon sp. from its host plant. The fungus is cultured, and the metabolites are extracted using solvents such as methanol. The methanolic extract is then subjected to various chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and purification processes from the endophytic fungus .
Chemical Reactions Analysis
Types of Reactions: Daldinone A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Scientific Research Applications
Daldinone A has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical behavior of benzo[j]fluoranthene metabolites.
Comparison with Similar Compounds
- Daldinone B
- Daldinone H
- Daldinone J
- Daldinone I
Comparison: Daldinone A is unique among its analogs due to its specific structural features and biological activities. While other daldinones also exhibit cytotoxic properties, this compound’s ability to induce apoptosis and block autophagy distinguishes it from its counterparts .
Properties
IUPAC Name |
(2R,11S,12R)-2,7,17-trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),3(8),4,6,16,18-hexaene-9,15-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c21-13-3-1-2-10-18(13)16(24)8-12-9-4-6-14(22)19-15(23)7-5-11(17(9)19)20(10,12)25/h1-3,5,7,9,12,21,23,25H,4,6,8H2/t9-,12+,20+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRYUFABCKQXTO-HGCCHXFOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC3=C2C1C4C3(C5=C(C(=O)C4)C(=CC=C5)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C2=C(C=CC3=C2[C@H]1[C@H]4[C@@]3(C5=C(C(=O)C4)C(=CC=C5)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601123205 | |
Record name | (6aR,6bS,12bR)-5,6,6a,6b,7,12b-Hexahydro-3,9,12b-trihydroxybenzo[j]fluoranthene-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601123205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479669-74-4 | |
Record name | (6aR,6bS,12bR)-5,6,6a,6b,7,12b-Hexahydro-3,9,12b-trihydroxybenzo[j]fluoranthene-4,8-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=479669-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6aR,6bS,12bR)-5,6,6a,6b,7,12b-Hexahydro-3,9,12b-trihydroxybenzo[j]fluoranthene-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601123205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Daldinone A and where is it found?
A1: this compound is a polyketide natural product. It was first isolated from the fungus Daldinia concentrica, a species found in Europe. [] Further research has identified this compound in other fungal species, including endophytic fungi associated with plants like Vochysia divergens in the Brazilian Pantanal and Artemisia annua. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: Unfortunately, the provided abstracts do not explicitly state the molecular formula or weight of this compound. For precise information, a review of the full research articles cited, especially those focused on structural elucidation, would be necessary.
Q3: Can you describe the structure of this compound?
A3: While the abstracts do not provide a detailed molecular structure, they do mention that this compound is a "p-terphenyl compound." [] This suggests a core structure consisting of three phenyl rings connected in a linear fashion. More specific structural details, including the presence and position of functional groups, would require consultation of the full research articles, particularly those employing techniques like NMR and X-ray crystallography. [, ]
Q4: What is known about the biosynthesis of this compound?
A4: Research suggests that this compound is biosynthesized via the polyketide pathway. One study demonstrated that feeding the precursor 1,8-dihydroxynaphthalene (DHN) to a fungal culture led to increased production of Daldinone B, a structurally related compound. [] This finding supports the involvement of DHN, a common intermediate in polyketide biosynthesis, in the formation of this compound and its analogues.
Q5: Has this compound shown any promising biological activities?
A5: Yes, this compound has displayed antimicrobial activity. Research indicates that it exhibits inhibitory effects against Pseudomonas aeruginosa, a bacterium known for its role as an opportunistic pathogen. [] This finding highlights the potential of this compound as a source for developing new antibacterial agents.
Q6: Are there any known synthetic routes to produce this compound?
A6: Yes, a total synthesis of this compound has been achieved. Researchers have developed a two-step strategy utilizing a TfOH-catalyzed domino-double annulation reaction of arenes with propargylic alcohols. [] This approach provides a streamlined method for constructing the pentacyclic framework of this compound with a 63% overall yield, starting from β-tetralone.
Q7: Have there been any studies on the cytotoxicity of this compound?
A7: While the provided abstracts don't specifically address the cytotoxicity of this compound, they do mention that related compounds, such as Daldinones C and D, exhibit substantial cytotoxicity against SW1116 cells (a human colon cancer cell line). [] This suggests that further investigation into the potential cytotoxic effects of this compound itself is warranted.
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